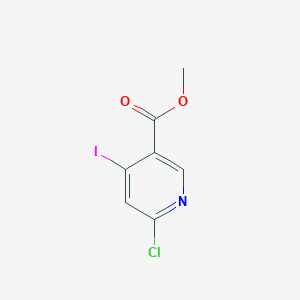

Methyl 6-chloro-4-iodonicotinate

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. ajrconline.orgnih.gov Its derivatives are ubiquitous in nature, found in essential biomolecules like nicotine (B1678760) and in the core structures of many pharmaceuticals and agrochemicals. nih.govrsc.orgyufengchemicals.com The presence of the nitrogen atom imparts distinct electronic properties to the ring, influencing its reactivity and intermolecular interactions. nih.gov This makes pyridine and its analogs valuable components in the design of new drugs, catalysts, and functional materials. nih.govjchemrev.com

Strategic Importance of Halogenation in Modulating Molecular Properties

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a key strategy in medicinal chemistry and materials science. numberanalytics.comchemistrytalk.org The incorporation of halogens can significantly alter a molecule's properties, including its:

Lipophilicity: Halogens can increase a molecule's affinity for lipids, which can enhance its ability to cross cell membranes. nih.gov

Metabolic Stability: The presence of a halogen can block sites on a molecule that are susceptible to metabolic degradation, thereby prolonging its activity.

Binding Affinity: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding of a molecule to its biological target.

Reactivity: Halogens can serve as versatile synthetic handles, enabling a wide range of subsequent chemical transformations. mt.comguidechem.com

The specific halogen used plays a crucial role, with reactivity generally decreasing down the group from fluorine to iodine. chemistrytalk.orgyoutube.com

Position of Methyl 6-chloro-4-iodonicotinate within the Context of Halogenated Nicotinates

This compound is a nicotinic acid ester that incorporates two different halogen atoms—chlorine and iodine—at specific positions on the pyridine ring. Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient. chemicalbook.comnih.gov Its ester and halogenated derivatives are important intermediates in the synthesis of more complex molecules. The presence of both a chloro and an iodo substituent on the nicotinic acid framework makes this compound a particularly interesting and useful building block in organic synthesis. The differential reactivity of the C-Cl and C-I bonds allows for selective chemical modifications, providing a pathway to a diverse range of substituted pyridine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-4-iodopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXOGYPDKPLRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation

Established Synthetic Routes for Methyl 6-chloro-4-iodonicotinate

The construction of the target molecule can be approached through two principal disconnection strategies: the late-stage introduction of the iodo group onto a chlorinated nicotinic acid framework, or the initial formation of a di-halogenated nicotinic acid followed by esterification.

A direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 6-Chloro-4-iodonicotinic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is frequently employed for this transformation. google.com In this method, the carboxylic acid is treated with an excess of methanol (B129727), which acts as both the solvent and the reactant, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). google.comresearchgate.net The reaction is driven to completion by the large excess of methanol and often by the removal of water, a byproduct of the reaction.

Another approach for the esterification involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for reactions that are sensitive to strong acidic conditions and can often be performed at room temperature. orgsyn.org

| Reaction | Reagents and Conditions | Notes |

| Fischer-Speier Esterification | 6-Chloro-4-iodonicotinic acid, Methanol (excess), H₂SO₄ (catalyst), Reflux | A widely used and cost-effective method. google.comresearchgate.net |

| DCC/DMAP Coupling | 6-Chloro-4-iodonicotinic acid, Methanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (solvent), Room Temperature | Mild conditions, suitable for sensitive substrates. orgsyn.org |

Interactive Data Table: Esterification Methods

Users can filter and sort the data based on reaction type, reagents, and conditions.

The introduction of the iodine atom at the 4-position of the 6-chloronicotinic acid scaffold is a critical step that requires high regioselectivity. Direct iodination of methyl 6-chloronicotinate presents a challenge due to the potential for reaction at other positions on the pyridine (B92270) ring.

One plausible strategy involves the Sandmeyer reaction, a versatile method for the introduction of various functional groups onto an aromatic ring via a diazonium salt intermediate. orgsyn.orgsigmaaldrich.combldpharm.comchemicalbook.com This approach would start from 6-amino-4-chloronicotinic acid. nist.govambeed.combldpharm.com The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent treatment of the diazonium salt with an iodide source, such as potassium iodide (KI), would then yield 6-chloro-4-iodonicotinic acid. nih.gov This intermediate can then be esterified as described in section 2.1.1.

| Reaction Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| Diazotization | 6-Amino-4-chloronicotinic acid | NaNO₂, HCl (aq.), 0-5 °C | 6-Chloro-4-diazoniumnicotinic acid salt |

| Iodination (Sandmeyer) | 6-Chloro-4-diazoniumnicotinic acid salt | KI, H₂O | 6-Chloro-4-iodonicotinic acid |

Interactive Data Table: Sandmeyer Reaction Pathway

This table outlines the key steps and reagents for the Sandmeyer approach.

Precursor Chemistry and Starting Material Considerations

The most common starting point for the synthesis of this compound is nicotinic acid or its derivatives. 6-Chloronicotinic acid is a key precursor and can be synthesized through various methods. thermofisher.comresearchgate.netgoogle.comvulcanchem.com One common industrial method involves the oxidation of 2-chloro-5-methylpyridine. google.com Another route starts from 6-hydroxynicotinic acid, which can be chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The synthesis of the 4-iodo functionality often necessitates the use of a precursor with a directing group at the 4-position. As mentioned earlier, 4-aminonicotinic acid derivatives are valuable precursors for introducing the iodo group via the Sandmeyer reaction. The synthesis of 6-amino-4-chloronicotinic acid itself can be a multi-step process. nist.govambeed.combldpharm.com

The synthesis of this compound involves a series of transformations of intermediate compounds. For instance, the conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis. The preparation of methyl 6-chloronicotinate from 6-chloronicotinic acid has been well-documented. thermofisher.com A reported method involves refluxing 6-chloronicotinic acid with dimethyl carbonate and concentrated sulfuric acid. thermofisher.com

The transformation of an amino group to an iodo group via the Sandmeyer reaction is a classic and reliable method in aromatic chemistry. orgsyn.orgsigmaaldrich.combldpharm.comchemicalbook.com The careful control of temperature during the diazotization step is critical to prevent the premature decomposition of the diazonium salt.

Optimization of Synthetic Pathways

For the esterification step, while the Fischer-Speier method is economical, the use of milder reagents like DCC/DMAP can be advantageous for preventing potential side reactions, although it introduces the challenge of removing the dicyclohexylurea byproduct. orgsyn.org

In the context of the Sandmeyer reaction, optimization involves fine-tuning the reaction conditions for both the diazotization and the iodination steps. sigmaaldrich.combldpharm.com This includes controlling the temperature, the concentration of the acid and nitrite, and the choice of the iodide source. The use of phase-transfer catalysts has been shown to improve the efficiency of Sandmeyer reactions in some cases. chemicalbook.com

Recent advancements in C-H activation and functionalization could offer alternative and more direct routes for the regioselective iodination of the pyridine ring, potentially bypassing the need for a pre-functionalized precursor like an amino-substituted nicotinic acid. However, the application of these modern methods to this specific substrate requires further investigation.

Catalyst Utilization and Reaction Condition Tuning

The critical step in the synthesis of this compound is the Sandmeyer reaction. This reaction proceeds via the formation of a diazonium salt from the precursor, Methyl 4-amino-6-chloronicotinate, under acidic conditions with a nitrite source, typically sodium nitrite. The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to introduce the iodine atom at the 4-position of the pyridine ring.

A notable aspect of the iodination step in the Sandmeyer reaction is that it often proceeds efficiently without the need for a copper(I) catalyst, which is commonly required for the introduction of other halogens like chlorine or bromine. google.comorganic-chemistry.orgwikipedia.org The reaction conditions, however, must be carefully controlled to ensure optimal results. The diazotization step is typically carried out at low temperatures, generally between 0 and 5 °C, to maintain the stability of the diazonium salt. The choice of acid, commonly hydrochloric or sulfuric acid, is also a critical parameter that can influence the reaction's efficiency.

Recent advancements in Sandmeyer-type reactions have explored various reagents and conditions to improve yields and simplify procedures. For instance, the use of acidic ionic liquids has been reported as a medium for diazotization-iodination reactions, offering stable diazonium salt intermediates at room temperature and leading to good yields of aryl iodides. patsnap.com Another approach involves using silica (B1680970) sulfuric acid as a solid-supported acid for the one-pot diazotization-iodination of aromatic amines under solvent-free conditions. thieme-connect.de While these specific methods have not been explicitly reported for this compound, they represent potential avenues for optimizing the synthesis.

The table below summarizes the key reagents and their roles in the pivotal Sandmeyer reaction step.

| Reagent | Role |

| Methyl 4-amino-6-chloronicotinate | Starting material (precursor) |

| Sodium Nitrite (NaNO₂) | Diazotizing agent |

| Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Acidic medium for diazotization |

| Potassium Iodide (KI) | Iodide source |

Yield Enhancement and Purity Considerations

The subsequent Sandmeyer reaction's yield is highly sensitive to the reaction conditions. Precise temperature control during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt. The rate of addition of the nitrite solution must also be carefully managed to avoid side reactions.

Purification of the final product is typically achieved through standard laboratory techniques. Following the reaction, the crude product is often extracted into an organic solvent. The organic layer is then washed to remove any remaining acids or inorganic salts. Further purification can be accomplished by column chromatography on silica gel, which separates the desired product from any unreacted starting material or byproducts. The purity of the final compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Scalability of Synthetic Procedures

The scalability of the synthesis of this compound is a critical consideration for its potential industrial application. The described synthetic route, relying on well-established reactions like esterification and the Sandmeyer reaction, is generally amenable to scale-up. However, several factors must be carefully managed in a larger-scale production environment.

The exothermic nature of the diazotization reaction requires efficient heat dissipation to maintain the required low temperature. This necessitates the use of appropriately sized and equipped reaction vessels with robust cooling systems. The handling of potentially hazardous reagents, such as concentrated acids and the intermediate diazonium salt, requires strict adherence to safety protocols and the use of appropriate personal protective equipment and engineering controls.

Furthermore, the workup and purification procedures may need to be adapted for larger quantities. For instance, liquid-liquid extraction and column chromatography, while effective on a laboratory scale, may become less practical and more resource-intensive at an industrial scale. Alternative purification methods, such as crystallization or distillation under reduced pressure, might be more suitable for producing large quantities of the final product with high purity. The development of continuous-flow reactor systems for key steps, such as the esterification or even the Sandmeyer reaction, could also offer significant advantages in terms of safety, efficiency, and scalability. nih.gov

Reactivity Profile and Mechanistic Organic Chemistry

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in methyl 6-chloro-4-iodonicotinate is electron-deficient, a characteristic that makes it susceptible to nucleophilic aromatic substitution (SNAr). The key to understanding its reactivity lies in the differential lability of the C-I and C-Cl bonds and the regioselectivity of nucleophilic attack.

Reactivity at the Iodine Position

The carbon-iodine bond is the more reactive site for nucleophilic displacement in this compound. This heightened reactivity is attributable to two principal factors: the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, and the greater ability of the larger, more polarizable iodide ion to act as a good leaving group. lookchem.comnih.gov

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, the C-I bond is the preferred site of oxidative addition to the palladium(0) catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govlibretexts.orgnih.govnih.govsoton.ac.uk This selectivity is a cornerstone of synthetic strategies involving this and similar dihalopyridines, allowing for the sequential and controlled introduction of different substituents. For instance, a Sonogashira coupling would be expected to selectively form a carbon-carbon bond at the 4-position, leaving the chlorine atom untouched for subsequent functionalization. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govnih.govsoton.ac.uk

A study on the cross-coupling of 2-chloro-4-iodopyridine (B15674) with triarylbismuth reagents demonstrated chemoselective arylation at the C-4 position, affording 4-aryl-2-chloropyridines in high yields. lookchem.com This provides strong evidence for the preferential reactivity of the iodine substituent in palladium-catalyzed reactions. lookchem.com

Reactivity at the Chlorine Position

While less reactive than the C-I bond, the carbon-chlorine bond at the 6-position is also susceptible to nucleophilic attack, particularly under more forcing reaction conditions or when the more reactive C-I bond has already been functionalized. The chlorine atom at the 2- or 6-position of a pyridine ring is activated towards nucleophilic substitution due to its proximity to the electron-withdrawing nitrogen atom. sci-hub.se

Palladium-catalyzed amination reactions of 6-chloropurine (B14466) nucleosides, which share a similar electronic environment to the 6-chloropyridine moiety, have been reported to proceed efficiently, albeit requiring higher catalyst loading compared to their 6-bromo counterparts. nih.gov This suggests that nucleophilic substitution at the chlorine position of this compound is feasible, especially in the context of C-N bond formation.

Competitive Halogen Displacements and Selectivity

The differential reactivity of the two halogen atoms allows for selective and sequential functionalization of the pyridine ring. By carefully choosing the reaction conditions (e.g., catalyst, ligand, temperature, and nucleophile), one can dictate which halogen is displaced.

Generally, milder conditions will favor substitution at the more reactive iodine position. For example, a Suzuki-Miyaura coupling can be performed selectively at the C-4 position. Following this initial reaction, a second, typically more forcing, cross-coupling or a nucleophilic aromatic substitution can be carried out at the C-6 chlorine position. This stepwise approach is a powerful tool for the synthesis of complex, polysubstituted pyridine derivatives.

The table below summarizes the expected selectivity in common cross-coupling reactions based on the general principles of halogen reactivity.

| Reaction Type | Expected Primary Reaction Site | Rationale |

| Suzuki-Miyaura Coupling | C-4 (Iodine) | Higher reactivity of C-I bond in oxidative addition. libretexts.org |

| Sonogashira Coupling | C-4 (Iodine) | Higher reactivity of C-I bond in oxidative addition. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govnih.govsoton.ac.uk |

| Buchwald-Hartwig Amination | C-4 (Iodine) | Higher reactivity of C-I bond in oxidative addition. nih.gov |

| Nucleophilic Aromatic Substitution | C-4 (Iodine) | Iodide is a better leaving group than chloride. lookchem.comnih.gov |

Oxidative Transformations

The oxidative chemistry of this compound is another area of interest, with potential pathways leading to carbonyl derivatives or other oxidized products.

Pathways Leading to Carbonyl Derivatives

Other Oxidation Products

A more likely oxidative transformation for this compound is the formation of the corresponding pyridine N-oxide. The nitrogen atom of the pyridine ring is susceptible to oxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like potassium permanganate. researchgate.netrsc.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.orgsci-hub.senih.gov The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions.

The oxidation of the methyl ester group is also a possibility under strong oxidizing conditions, potentially leading to the corresponding carboxylic acid. However, this would likely require harsher conditions than those needed for N-oxidation.

Reductive Transformations

The reduction of this compound offers pathways to various synthetically useful intermediates. The reactivity of the ester and the carbon-halogen bonds can be selectively targeted under specific reaction conditions.

Reduction of the Ester Functional Group

The methyl ester group of this compound can be reduced to a primary alcohol, yielding (6-chloro-4-iodopyridin-3-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminium hydride (LiAlH₄). However, milder and more selective reagents are often preferred to avoid concomitant reduction of the halogen substituents.

A common and effective method for the reduction of aromatic esters is the use of sodium borohydride (B1222165) in the presence of a protic solvent like methanol (B129727). While sodium borohydride alone is generally not strong enough to reduce esters, the combination with methanol enhances its reducing power, allowing for the conversion of the ester to the corresponding alcohol. This system offers the advantage of chemoselectivity, often leaving sensitive functional groups like halogens intact. For instance, the reduction of methyl nicotinate (B505614) to 3-pyridyl methanol has been successfully carried out using a sodium borohydride-methanol system. It is important to note that the reaction often requires an excess of the reducing agent and elevated temperatures to proceed at a reasonable rate.

Another approach involves the use of lithium borohydride, which is a more potent reducing agent than its sodium counterpart and can selectively reduce esters in the presence of other functional groups. acs.org The choice of solvent can modulate the reactivity of lithium borohydride, with ethereal solvents like tetrahydrofuran (B95107) (THF) being common. nih.gov

Table 1: Representative Conditions for Ester Reduction

| Reagent System | Solvent | Typical Conditions | Product |

| Sodium Borohydride/Methanol | Methanol/THF | Reflux | (6-chloro-4-iodopyridin-3-yl)methanol |

| Lithium Aluminium Hydride | THF/Ether | 0 °C to room temperature | (6-chloro-4-iodopyridin-3-yl)methanol |

| Lithium Borohydride | THF | Room temperature to reflux | (6-chloro-4-iodopyridin-3-yl)methanol |

This table presents plausible conditions based on the reduction of similar substrates.

Halogen Reduction Pathways

The carbon-halogen bonds in this compound can undergo reductive cleavage to replace the halogen with a hydrogen atom, a process known as hydrodehalogenation. The significant difference in the bond strengths of C-I and C-Cl bonds allows for selective reduction. The C-I bond is weaker and therefore more susceptible to reduction than the stronger C-Cl bond.

Catalytic hydrogenation is a common method for dehalogenation. Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source, the iodo group can be selectively removed to afford Methyl 6-chloronicotinate. More forcing conditions, such as increased hydrogen pressure or temperature, may be required to cleave the C-Cl bond.

Alternatively, metal-hydride systems can be employed. For example, binary reducing agents like dichloroindium hydride (HInCl₂) have been shown to selectively reduce carbon-halogen bonds. rsc.org The choice of the hydride source and reaction conditions can be tuned to achieve the desired selectivity.

Other Significant Chemical Reactions

Beyond reduction, the halogen substituents on this compound are key to its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of both chloro and iodo substituents makes this compound an excellent substrate for sequential and chemoselective cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions allows for the selective functionalization of the 4-position of the pyridine ring.

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of the halo-pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively couple a substituent at the 4-position (iodine) while leaving the 6-position (chlorine) untouched. Subsequent modification of the reaction conditions can then enable a second coupling at the chloro-position.

Stille Coupling: Similar to the Suzuki coupling, the Stille reaction utilizes organotin reagents. The reactivity difference between the C-I and C-Cl bonds is also exploited here for selective transformations.

Heck Coupling: This reaction involves the coupling of the halopyridine with an alkene. Again, the preferential reactivity of the C-I bond would likely dominate under standard Heck conditions.

Table 2: Predicted Chemoselectivity in Cross-Coupling Reactions

| Coupling Reaction | Position of Initial Reaction | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | 4 (Iodo) | Pd(OAc)₂ / SPhos, XPhos, or RuPhos |

| Stille | 4 (Iodo) | Pd(PPh₃)₄ |

| Heck | 4 (Iodo) | Pd(OAc)₂ / P(o-tol)₃ |

This table is based on the generally observed higher reactivity of aryl iodides over aryl chlorides in palladium-catalyzed cross-coupling reactions.

The ability to perform sequential cross-coupling reactions on this scaffold provides a powerful tool for the synthesis of highly substituted and complex pyridine derivatives.

Cyclization and Rearrangement Reactions

The functional groups present in this compound and its derivatives can participate in intramolecular reactions to form fused ring systems.

Intramolecular Cyclization: Following a cross-coupling reaction to introduce a suitable functional group at the 4-position, intramolecular cyclization can be envisioned. For instance, if a group containing a nucleophile is introduced, it could potentially attack the ester carbonyl or another electrophilic site on the molecule to form a new ring. The specific conditions for such cyclizations, whether acid- or base-catalyzed, or metal-mediated, would depend on the nature of the introduced substituent. youtube.comyoutube.com For example, the formation of polycyclic heteroaromatics containing pyrrole (B145914) and pyridine rings has been achieved through free-radical intramolecular cyclization of appropriately substituted precursors. nih.gov

Skeletal Rearrangements: While less common for this specific substrate without significant modification, skeletal rearrangements of the pyridine ring itself are a known class of reactions in organic chemistry. acs.orgchinesechemsoc.orgresearchgate.netchinesechemsoc.org These transformations, often requiring specific reagents and conditions, can lead to the formation of different heterocyclic or carbocyclic systems. For instance, recent advances in "skeletal editing" have demonstrated the conversion of pyridines into substituted benzenes. acs.orgresearchgate.net Such rearrangements typically proceed through highly reactive intermediates and are a testament to the ongoing innovation in synthetic methodology.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Density Functional Theory (DFT) for Geometry Optimization

The molecular structure of Methyl 6-chloro-4-iodonicotinate has been optimized using Density Functional Theory (DFT), a computational method that allows for the determination of the lowest energy, and therefore most stable, three-dimensional arrangement of the atoms in the molecule. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed for this purpose. This method is widely used in computational chemistry for its balance of accuracy and computational cost. The optimization calculations would provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

Selection of Basis Sets and Exchange-Correlation Functionals

The choice of the LanLD2Z basis set in the key study by Pandimeena et al. is noteworthy. This basis set is a double-zeta basis set that includes effective core potentials for heavier atoms, such as iodine in this case, which makes the calculations more computationally tractable while maintaining a good level of accuracy. The selection of the B3LYP functional is a common choice for organic molecules, though other functionals such as CAM-B3LYP and PBE0 are also frequently used for halogenated pyridine (B92270) derivatives to provide a comparative understanding of the electronic structure. A broader analysis would involve comparing the results obtained with different basis sets, such as the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)), to assess the impact of the basis set size and the inclusion of polarization and diffuse functions on the calculated properties.

Prediction and Interpretation of Spectroscopic Properties

Theoretical Simulations of Nuclear Magnetic Resonance (NMR) Spectra

The theoretical 1H and 13C NMR chemical shifts for this compound have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This approach is a standard and reliable method for predicting NMR spectra. The calculations are typically performed on the DFT-optimized geometry. The predicted chemical shifts, when compared to experimental data, can aid in the definitive assignment of the signals in the experimental spectrum. A data table comparing the calculated and experimental chemical shifts would be essential for a detailed analysis.

Computational Analysis of Ultraviolet-Visible (UV-Vis) Spectra

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The choice of functional and basis set can influence the accuracy of the predicted spectra. Analysis of the molecular orbitals involved in the electronic transitions can provide insights into the nature of these transitions (e.g., π→π* or n→π* transitions).

Vibrational Frequency Calculations for Infrared (IR) and Raman Spectroscopy

The vibrational frequencies of this compound have been computed using DFT. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. A detailed analysis involves the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, and torsional vibrations. This is often accomplished through Potential Energy Distribution (PED) analysis. A comprehensive data table listing the calculated and experimental frequencies, along with their PED assignments, is crucial for a complete vibrational analysis.

Despite the identification of the primary research and the general computational methodologies, the specific numerical data for bond lengths, bond angles, vibrational frequencies, PED assignments, and NMR chemical shifts from the study by Pandimeena et al. or other equivalent research is not publicly accessible. Without this detailed data, the generation of the required data tables and a thorough, evidence-based article is not possible. Further investigation is pending the availability of the full text or supplementary information from relevant research.

Electronic Structure and Reactivity Analysis

The electronic structure and reactivity of a molecule can be elucidated through various computational methods that provide insights into electron distribution, orbital energies, and reactive sites.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. chemrxiv.orgnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemrxiv.orgresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. niscair.res.in A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the presence of electronegative chlorine and iodine atoms, along with the ester group, would significantly influence the energies and distributions of the frontier orbitals. Based on studies of similar halogenated pyridines and nicotinic acid esters, the HOMO is likely to be distributed over the pyridine ring and the iodine atom, which is less electronegative than chlorine. The LUMO is expected to be located primarily on the pyridine ring, particularly on the carbon atoms and the nitrogen atom, as well as on the carbonyl group of the ester.

To illustrate this, a hypothetical data table for the FMO energies of this compound, based on typical values for similar molecules calculated using Density Functional Theory (DFT), is presented below.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

This table presents hypothetical FMO energy values for illustrative purposes, derived from general knowledge of similar compounds.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. nih.govresearchgate.net It allows for the investigation of charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which are crucial for understanding delocalization effects and hyperconjugation. mdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A representative table of potential NBO interactions and their stabilization energies for this compound is shown below, based on findings for analogous molecules. niscair.res.inresearchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C2-C3) | 25.3 |

| LP(1) N | π(C4-C5) | 15.8 |

| LP(2) O(ester) | σ(C-O) | 28.1 |

| LP(3) Cl | σ(C-C) | 5.2 |

| LP(3) I | σ*(C-C) | 8.9 |

This table presents hypothetical NBO analysis data for illustrative purposes, derived from general knowledge of similar compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. Red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. Green and yellow areas denote intermediate electrostatic potential.

A hypothetical table summarizing the expected MEP surface characteristics is provided below.

| Molecular Region | Expected Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Pyridine Nitrogen | Negative (Red/Yellow) | Susceptible to electrophilic attack |

| Ester Oxygen Atoms | Negative (Red/Yellow) | Susceptible to electrophilic attack/H-bonding |

| Methyl Hydrogens | Positive (Blue) | Susceptible to nucleophilic attack |

| Iodine Atom (σ-hole) | Positive (Blue) | Potential for halogen bonding |

This table presents hypothetical MEP analysis data for illustrative purposes, derived from general knowledge of similar compounds.

Local reactivity descriptors, such as Fukui functions, are derived from conceptual Density Functional Theory (DFT) and are used to identify the most reactive sites within a molecule. wikipedia.orgscm.com The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org There are three main types of Fukui functions:

f+(r) for nucleophilic attack (addition of an electron)

f-(r) for electrophilic attack (removal of an electron)

f0(r) for radical attack

By calculating these functions for each atom in the molecule (condensed Fukui functions), one can predict the most likely sites for different types of reactions. bas.bg

For this compound, the nitrogen atom and the carbon atoms of the pyridine ring are expected to be the primary sites for electrophilic attack, as indicated by higher f- values. Conversely, the carbon atom attached to the iodine and potentially the carbonyl carbon would be more susceptible to nucleophilic attack, reflected in higher f+ values.

A table of hypothetical condensed Fukui function values is presented below to illustrate these concepts.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N1 | 0.08 | 0.15 |

| C4 (bonded to I) | 0.25 | 0.05 |

| C6 (bonded to Cl) | 0.15 | 0.10 |

| C=O (Carbonyl Carbon) | 0.20 | 0.03 |

This table presents hypothetical Fukui function data for illustrative purposes, derived from general knowledge of similar compounds.

Molecular Modeling and Docking Simulations (Non-Clinical Context)

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a larger molecule, typically a protein or enzyme (receptor).

In a non-clinical context, molecular docking can be used to explore the potential binding modes and affinities of this compound with various target proteins, for instance, in the field of materials science or agrochemicals. The docking process involves predicting the preferred orientation of the ligand when bound to the receptor to form a stable complex. The strength of the interaction is often estimated by a scoring function, which calculates a binding energy or affinity. mdpi.comnih.gov

A hypothetical docking study of this compound with an illustrative enzyme active site could reveal key interactions. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group could act as hydrogen bond acceptors. The halogen atoms, particularly the iodine, could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in molecular recognition. The aromatic ring could engage in π-π stacking or hydrophobic interactions with the amino acid residues of the target protein.

Below is a hypothetical table summarizing potential interactions from a molecular docking simulation.

| Molecular Feature of Ligand | Potential Interaction Type | Interacting Residue in Target |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond | e.g., Serine, Threonine |

| Ester Carbonyl Oxygen | Hydrogen Bond | e.g., Lysine, Arginine |

| Iodine Atom | Halogen Bond | e.g., Leucine (carbonyl oxygen), Aspartate |

| Pyridine Ring | π-π Stacking | e.g., Phenylalanine, Tyrosine |

This table presents hypothetical molecular docking data for illustrative purposes.

Elucidation of Potential Binding Sites and Affinities

A critical aspect of computational analysis in drug discovery is the elucidation of potential binding sites and the prediction of binding affinities of a ligand to a biological target, typically a protein. This is commonly achieved through molecular docking simulations, where the compound is virtually placed into the binding site of a target protein to identify the most stable binding poses and estimate the strength of the interaction.

Despite the utility of these methods, there are currently no publicly available research findings, data tables, or detailed molecular docking studies specifically investigating the binding sites and affinities of this compound with any biological target. The scientific community has not yet published reports on the in silico evaluation of this particular compound's interactions with proteins or other macromolecules.

Consequently, without any primary research data, it is not possible to provide an analysis of its potential binding modes, interacting amino acid residues, or its predicted binding energy and affinity for any specific biological target. The elucidation of these properties for this compound awaits future computational and experimental research initiatives.

Advanced Structural Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. This powerful technique provides unparalleled insight into the molecule's conformation, the exact lengths and angles of its chemical bonds, and the manner in which molecules pack together to form a crystal lattice.

Confirmation of Molecular Conformation and Bond Parameters

At present, detailed X-ray crystallographic data for Methyl 6-chloro-4-iodonicotinate is not extensively available in publicly accessible, peer-reviewed literature. However, based on the known structures of similar substituted nicotinic acid esters, we can anticipate the key structural features that X-ray analysis would confirm. The pyridine (B92270) ring is expected to be essentially planar. The methyl ester group, -COOCH₃, would likely exhibit a specific rotational conformation relative to the ring, influenced by steric and electronic factors.

The analysis would provide precise measurements for all bond lengths and angles. For instance, the carbon-chlorine, carbon-iodine, and various carbon-carbon and carbon-nitrogen bonds within the pyridine ring would be determined with high accuracy. The geometry around the ester functional group, including the C-O single and double bond lengths and the C-O-C bond angle, would also be definitively established.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Halogen bonding, a directional interaction involving a halogen atom (in this case, iodine or chlorine) as an electrophilic species, could be a prominent feature in the crystal structure. The iodine atom, being a good halogen bond donor, might interact with the nitrogen atom or the oxygen atoms of the ester group of a neighboring molecule. Additionally, the aromatic pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

High-Resolution Spectroscopic Techniques

Complementing the solid-state information from X-ray crystallography, high-resolution spectroscopic techniques provide invaluable data on the molecule's structure and exact mass, both in solid and solution states.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would offer an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro, iodo, and ester substituents.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the six carbons of the pyridine ring and the carbonyl and methyl carbons of the ester group.

2D NMR: Advanced 2D NMR experiments would be instrumental in connecting the proton and carbon signals, confirming the connectivity of the atoms within the molecule and solidifying the structural assignment.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₇H₅ClINO₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

An HRMS analysis would be expected to yield a molecular ion peak that corresponds precisely to this calculated value, typically within a few parts per million (ppm). This level of accuracy allows for the unequivocal confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

| Technique | Anticipated Findings |

| X-ray Crystallography | Planar pyridine ring, specific conformation of the methyl ester group, precise bond lengths and angles. |

| Intermolecular Interaction Analysis | Potential for weak C-H···O/N hydrogen bonds, halogen bonding involving iodine and/or chlorine, and π-π stacking of pyridine rings. |

| Crystal Packing Analysis | Revelation of the three-dimensional supramolecular assembly. |

| Advanced NMR (¹H, ¹³C, 2D) | Unambiguous assignment of all proton and carbon signals, confirming atomic connectivity. |

| High-Resolution Mass Spectrometry | Experimental exact mass measurement consistent with the theoretical value for C₇H₅ClINO₂, confirming the elemental composition. |

Research Applications in Organic and Materials Science

Strategic Use as a Synthetic Building Block

The primary application of methyl 6-chloro-4-iodonicotinate is as a versatile intermediate in organic synthesis, enabling the construction of complex molecular scaffolds.

The compound serves as an ideal starting point for building novel and highly substituted heterocyclic systems. By leveraging sequential cross-coupling reactions, intricate molecular frameworks can be assembled. For instance, a Suzuki coupling reaction can be performed selectively at the C-4 position, leaving the C-6 chloro group available for subsequent transformations. This stepwise approach is fundamental to creating complex molecules with tailored properties. The product of such a reaction, a 4-aryl-6-chloronicotinate, is itself a novel heterocyclic system that can be further elaborated into even more complex structures, such as those investigated for pharmaceutical development.

A direct application of its role as a building block is in the synthesis of functionalized nicotinic acid derivatives. The Suzuki-Miyaura and Sonogashira coupling reactions are powerful methods for forming new carbon-carbon bonds. A documented example is the Suzuki coupling of this compound with (2-methoxy-5-(trifluoromethyl)phenyl)boronic acid. This reaction proceeds under palladium catalysis to selectively form a new carbon-carbon bond at the 4-position, yielding methyl 6-chloro-4-(2-methoxy-5-(trifluoromethyl)phenyl)nicotinate. This demonstrates the compound's utility in introducing complex aryl groups onto the pyridine (B92270) ring, a common strategy in medicinal chemistry and materials science.

Interactive Table: Suzuki Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| This compound | (2-methoxy-5-(trifluoromethyl)phenyl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Methyl 6-chloro-4-(2-methoxy-5-(trifluoromethyl)phenyl)nicotinate |

Contributions to Materials Science Research

While direct applications are still emerging, the chemical properties of this compound make it a promising precursor for materials science, particularly in the field of organic electronics.

Organic semiconductors are materials based on carbon-containing molecules, often featuring extended π-conjugated systems. The synthesis of these materials frequently relies on cross-coupling reactions to link aromatic and heterocyclic units together. The ability to perform sequential Sonogashira (alkyne coupling) and Suzuki (aryl coupling) reactions on this compound makes it a highly suitable precursor for creating the rigid, planar, and conjugated structures required for electron transport in organic semiconductor devices. By choosing appropriate coupling partners, researchers can tune the electronic properties of the resulting materials for specific applications.

Beyond semiconductors, the compound is a potential building block for other advanced organic materials. The nicotinic acid moiety can act as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, providing a coordination site for metal ions. By first using cross-coupling reactions to install desired functionalities at the 4- and 6-positions, bespoke ligands can be designed to create materials with specific photophysical, catalytic, or porous properties.

Interactive Table: Potential Material Precursors from this compound

| Reaction Type | Coupling Partner | Potential Application |

| Sonogashira Coupling | Phenylacetylene | Precursor for π-conjugated polymers, organic electronics |

| Suzuki Coupling | Thiophene-2-boronic acid | Building block for organic field-effect transistors (OFETs) |

| Heck Coupling | Styrene | Synthesis of stilbene-like conjugated molecules |

| Buchwald-Hartwig Amination | Aniline | Precursor for hole-transport materials |

Biochemical and Biological Research Tool Applications (Non-Clinical)

In the realm of non-clinical biochemical research, specifically designed molecules are required as tools to probe biological systems. Functionalized pyridine and nicotinic acid derivatives are often used as scaffolds for such tools, including imaging agents and receptor ligands.

The reactivity of this compound provides a platform for the synthesis of molecular probes. For example, a fluorescent dye could be attached at the 4-position via a Suzuki or Sonogashira coupling. The remaining chloro group at the 6-position could then be substituted with a molecule designed to bind to a specific biological target, such as an enzyme or receptor. This would result in a targeted fluorescent probe for use in techniques like fluorescence microscopy or high-throughput screening assays. The development of such tools is crucial for fundamental research into cellular processes and disease mechanisms, distinct from any therapeutic application.

Investigation of Enzyme-Substrate Interactions

There is currently no available scientific literature or research data that describes the use of this compound in the investigation of enzyme-substrate interactions. While halogenated organic molecules can sometimes serve as probes or inhibitors in enzymatic studies, specific research detailing such a role for this compound has not been found.

Probing Metabolic Pathways in in vitro Systems

An examination of scholarly articles and metabolic pathway databases reveals no documented use of this compound for the purpose of probing metabolic pathways in in vitro systems. Its metabolic fate has not been a subject of published research.

Application in Proteomics Research

There are no current research publications that indicate the application of this compound in the field of proteomics. The compound has not been reported as a labeling agent, cross-linker, or in any other capacity for the study of proteins.

Environmental Chemistry Research

The presence of halogen atoms in the structure of this compound suggests its potential relevance to environmental chemistry, particularly in the study of halogenated organic pollutants.

Studies on the Fate and Transformation of Halogenated Organic Pollutants

Despite the structural relevance of this compound to the class of halogenated organic compounds, which are of significant environmental interest, there is a lack of specific research on its environmental fate and transformation. Studies detailing its persistence, degradation pathways, or potential to act as a model compound for more complex pollutants have not been identified in the public domain.

Future Research Trajectories and Academic Perspectives

Emerging Synthetic Methodologies for Halogenated Pyridine (B92270) Systems

The synthesis of complex, polysubstituted pyridines is a central theme in modern organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.gov Traditional methods for modifying the pyridine ring can be harsh and lack selectivity. acs.org However, several innovative strategies are emerging that promise more efficient and controlled synthesis of halogenated pyridine systems like Methyl 6-chloro-4-iodonicotinate.

Direct C–H Functionalization: A paramount goal in modern synthesis is the direct conversion of carbon-hydrogen (C–H) bonds into new functional groups, as it represents a more atom-economical and straightforward approach. mdpi.com For pyridines, this is challenging due to the ring's electron-deficient nature, which makes it less reactive. mdpi.comacs.org However, significant progress is being made using transition-metal and rare-earth metal catalysis to achieve previously difficult functionalizations. acs.org A key challenge has been controlling the position of the new functional group. Recent breakthroughs have demonstrated innovative strategies for achieving selective C-H functionalization at the meta-position, which is notoriously difficult to access. smolecule.comgoogle.com One such strategy involves a temporary dearomatization of the pyridine ring, which reverses its electronic properties and allows for highly regioselective reactions under mild conditions before the aromaticity is restored. google.com

Photocatalysis and Electrocatalysis: These techniques utilize light or electrical energy to drive chemical reactions, often under very mild conditions with high selectivity. guidechem.com Visible-light photocatalysis, for instance, can generate radical intermediates that facilitate the synthesis and functionalization of pyridine derivatives. acs.orgguidechem.comnih.gov This approach has been used for the difunctionalization of alkenes, allowing for the simultaneous introduction of a pyridine group and another valuable functional group. acs.orgnih.gov Metal-free photocatalytic systems are also being developed, offering a more sustainable approach to pyridine synthesis. chemicalbook.comchemicalbook.com

Flow Chemistry: Performing reactions in continuous flow systems, rather than in traditional batch reactors, offers numerous advantages, including superior heat and mass transfer, shorter reaction times, enhanced safety, and easier scalability. guidechem.com This is particularly beneficial for pyridine synthesis, which can involve hazardous reagents or conditions. guidechem.com Flow chemistry has been successfully applied to classic named reactions like the Bohlmann-Rahtz pyridine synthesis and is a key area of research for improving the efficiency of industrial chemical production. nih.govambeed.com

Novel Halogenation Strategies: Given the importance of halogenated pyridines, new methods for their selective synthesis are a major focus. One innovative approach involves a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates. This method temporarily transforms the electron-deficient pyridine into a reactive, open-chain structure that undergoes highly regioselective halogenation at the 3-position under mild conditions. google.comnih.gov Another strategy employs specially designed phosphine (B1218219) reagents that can be installed at the 4-position of the pyridine ring and subsequently displaced by a halide, providing a route to 4-halopyridines. acs.org

Table 1: Comparison of Emerging Synthetic Methodologies for Pyridine Systems

| Methodology | Core Principle | Key Advantages |

| C–H Functionalization | Direct conversion of C–H bonds to C-X bonds using catalysts. acs.org | High atom economy, reduces synthetic steps. mdpi.com |

| Photocatalysis | Use of light to activate catalysts for mild and selective reactions. guidechem.com | Mild reaction conditions, high selectivity, sustainable. guidechem.comnih.gov |

| Flow Chemistry | Reactions are run in a continuous stream rather than a batch. guidechem.com | Enhanced safety, scalability, and process control. nih.govguidechem.com |

| Novel Halogenation | Ring-opening/closing or designed reagents for regioselective halogenation. acs.orggoogle.com | Access to specific isomers (e.g., 3- or 4-halo) under mild conditions. acs.orggoogle.com |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for accelerating research and development, offering profound insights into molecular properties and reactivity without the need for extensive empirical experimentation. For complex molecules like this compound, these methods provide a powerful lens to predict behavior and guide synthetic efforts.

Density Functional Theory (DFT): DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For halogenated pyridines, DFT calculations can predict optimized geometries, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). guidechem.comresearchgate.net This information is critical for understanding and predicting the molecule's reactivity, stability, and potential reaction pathways. guidechem.com For example, DFT studies have been used to model the mechanism of halogenation reactions on pyridines and to understand how different substituents influence the nucleophilicity and electronic character of the pyridine ring. acs.orgacs.orgresearchgate.net

In Silico Drug Discovery and Property Prediction: Computational tools are now standard in pharmaceutical research for predicting a compound's potential as a drug candidate. Software can estimate crucial pharmacokinetic properties known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). chemicalbook.comnih.gov For pyridine derivatives, these in silico predictions can assess drug-likeness and oral bioavailability. nih.gov Furthermore, molecular docking simulations can model how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. These simulations predict binding modes and identify key interactions, like hydrogen bonds, which are crucial for biological activity. acs.orgnih.gov

Machine Learning (ML) in Chemical Discovery: Machine learning is revolutionizing chemical research by enabling the analysis of vast datasets to uncover hidden patterns and build predictive models. mdpi.com In a process known as Quantitative Structure-Activity Relationship (QSAR), ML algorithms can learn the relationship between a molecule's structural features and its biological activity. mdpi.com This approach is being used to design new drugs and materials. mdpi.comresearchgate.net Recently, an ML-assisted "material genome approach" was used to screen a virtual library of 2,450 pyridine-based polymers to find new adsorbents. The model predicted that halogen functionalization would enhance adsorption efficiency, a finding that was later confirmed experimentally. smolecule.com ML tools are also being developed to rapidly predict excited-state properties, guiding the discovery of novel photochemical reactions. nih.gov

Table 2: Applications of Computational Modeling in Pyridine Research

| Modeling Technique | Primary Application | Insights Gained |

| Density Functional Theory (DFT) | Calculating electronic structure and reactivity. guidechem.comresearchgate.net | Reaction mechanisms, molecular stability, substituent effects. acs.orgresearchgate.net |

| In Silico ADMET/Docking | Predicting drug-like properties and biological interactions. acs.orgnih.gov | Bioavailability, metabolic fate, binding affinity to targets. chemicalbook.comnih.gov |

| Machine Learning (ML) | Screening virtual libraries and predicting activity (QSAR). mdpi.comsmolecule.com | Discovery of novel materials, prediction of biological function. smolecule.commdpi.com |

Exploration of Novel Research Applications in Diverse Scientific Disciplines

While direct, published research applications for this compound are not yet established, its structure as a di-halogenated nicotinic acid ester makes it a highly promising building block for a variety of scientific fields. smolecule.comchemicalbook.com Its potential is best understood by examining the established utility of its constituent parts.

Medicinal Chemistry and Drug Discovery: Pyridine-containing molecules are among the most prevalent heterocyclic structures found in FDA-approved drugs. nih.govchemicalbook.com The incorporation of halogen atoms, particularly chlorine, is a common strategy in drug design, with over 250 FDA-approved drugs containing chlorine. nih.gov Halogenation can modulate a molecule's metabolic stability, lipophilicity, and binding interactions. Nicotinic acid and its derivatives have been investigated for a wide range of therapeutic applications, including the treatment of cardiovascular diseases and their potential as antibacterial agents. google.comresearchgate.net The dual halogenation of this compound provides two distinct points for synthetic modification. The highly reactive C-I bond is particularly well-suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the straightforward introduction of diverse aryl or alkyl groups. guidechem.com The C-Cl bond offers a different site for nucleophilic substitution, making the compound a versatile intermediate for creating complex, polysubstituted pyridines for structure-activity relationship studies. acs.orgnih.gov

Materials Science: Substituted pyridines are being explored for their potential in creating novel functional materials. smolecule.com For example, pyridine-based polymers have been designed and synthesized for specific applications like the selective removal of radioactive waste. smolecule.com The electronic properties of the pyridine ring, which can be tuned by substituents, make these compounds candidates for organic electronic materials, such as those used in perovskite solar cells or other optical applications. smolecule.comcbsa-asfc.gc.ca The presence of heavy atoms like iodine can also impart unique photophysical properties.

Catalysis and Organic Synthesis: The iodo-group on the pyridine ring is not just a synthetic handle; it also opens the door to applications in catalysis. Molecular iodine itself is gaining traction as an inexpensive, low-toxicity, and environmentally benign catalyst for a variety of organic transformations, presenting a green alternative to traditional transition metal catalysts. researchgate.netnih.govacs.org Hypervalent iodine reagents, derived from iodinated compounds, are powerful and versatile oxidizing agents in their own right. researchgate.net As such, iodinated pyridines could serve as precursors to new catalysts or participate directly in iodine-catalyzed reaction schemes for synthesizing other valuable molecules like imidazo[1,2-a]pyridines. mdpi.comnih.govacs.org The compound's structure as a halogen-rich intermediate is ideal for generating pentasubstituted pyridines, which are valuable but difficult-to-synthesize building blocks. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 6-chloro-4-iodonicotinate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and esterification of nicotinic acid derivatives. For example, starting with dimethyl pyridine dicarboxylate, sequential chlorination (using POCl₃ or SOCl₂) and iodination (via electrophilic substitution with I₂/HNO₃) can yield the target compound. Optimization includes adjusting reaction temperature (70–100°C), stoichiometry of halogenating agents, and solvent polarity (e.g., DMF for enhanced solubility). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can the structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at C6, iodine at C4, and ester group at C3).

- Mass Spectrometry : High-resolution MS to verify molecular formula (C₇H₅ClINO₂, [M+H]+ expected at 313.90).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction (using SHELXL or Mercury ) resolves bond lengths and angles, particularly the C–I and C–Cl distances (~2.10 Å and ~1.74 Å, respectively) .

Q. What factors influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom at C4 acts as a superior leaving group in Suzuki-Miyaura or Ullmann couplings compared to chlorine. Reactivity is enhanced by electron-withdrawing effects of the ester group, which polarizes the pyridine ring. Optimization requires palladium catalysts (e.g., Pd(PPh₃)₄), mild bases (K₂CO₃), and polar aprotic solvents (DMF or THF) at 80–100°C .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound for drug design?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial charges. These models reveal nucleophilic/electrophilic sites, aiding in predicting binding affinity with biological targets. For example, the ester carbonyl oxygen shows high electron density, suggesting hydrogen-bonding potential in enzyme active sites .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : When structural refinements (e.g., SHELXL ) yield inconsistent bond parameters, cross-validate with:

- Hirshfeld Surface Analysis : To assess intermolecular interactions (e.g., C–H···O contacts).

- Twinned Data Refinement : For crystals with pseudo-merohedral twinning, use twin law matrices in SHELX .

- Comparative Crystallography : Compare with analogs (e.g., methyl 4-chloro-6-(hydroxymethyl)nicotinate ) to identify substitution-induced distortions .

Q. How can systematic reviews address conflicting biological activity data for this compound?

- Methodological Answer : Follow PRISMA guidelines :

- Meta-Analysis : Pool IC₅₀ values from cytotoxicity assays (e.g., against HeLa cells) using random-effects models.

- Bias Assessment : Evaluate study limitations (e.g., small sample sizes, solvent effects) via ROBINS-I tool.

- Dose-Response Modeling : Use nonlinear regression to reconcile discrepancies in potency across studies .

Q. What experimental approaches elucidate the mechanistic role of the iodine substituent in catalytic cycles?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies with deuterated analogs to probe C–I bond cleavage rates. Pair with in-situ IR spectroscopy to monitor intermediate formation (e.g., Pd–I complexes). Computational mechanistic studies (Gaussian 16) can map transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.